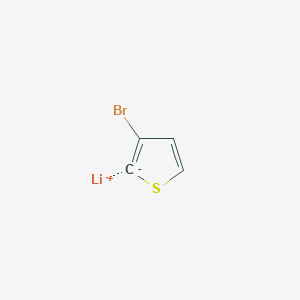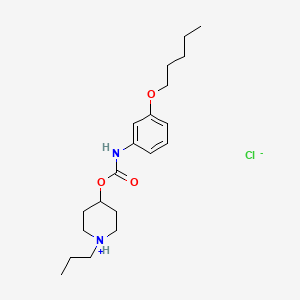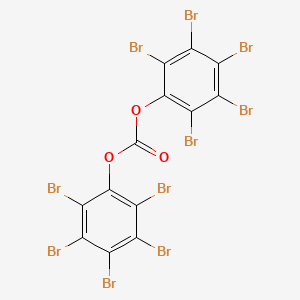
Bis(pentabromophenyl) carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(pentabromophenyl) carbonate is a brominated flame retardant known for its high thermal stability and effectiveness in reducing flammability in various materials. This compound is part of the broader class of brominated flame retardants, which are widely used in the manufacturing of electronics, textiles, and other materials to enhance their fire-resistant properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(pentabromophenyl) carbonate typically involves the reaction of pentabromophenol with phosgene or a phosgene substitute under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2C6H2Br5OH+COCl2→(C6H2Br5O)2CO+2HCl
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions: Bis(pentabromophenyl) carbonate primarily undergoes substitution reactions due to the presence of bromine atoms, which are good leaving groups. It can also participate in transcarbonation reactions, where the carbonate group is transferred to another molecule.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as amines or thiols, which replace the bromine atoms under mild conditions.
Transcarbonation Reactions: These reactions typically require a catalyst, such as a base or an organometallic compound, to facilitate the transfer of the carbonate group.
Major Products Formed:
Substitution Reactions: The major products are typically bis-substituted derivatives, where the bromine atoms are replaced by the nucleophiles.
Transcarbonation Reactions: The products are polycarbonate resins, which are used in various industrial applications
Applications De Recherche Scientifique
Bis(pentabromophenyl) carbonate has a wide range of applications in scientific research and industry:
Chemistry: It is used as a precursor for the synthesis of other brominated compounds and as a reagent in organic synthesis.
Biology: Its flame-retardant properties make it useful in the development of fire-resistant materials for laboratory equipment and protective clothing.
Medicine: Research is ongoing into its potential use in drug delivery systems, where its stability and reactivity can be advantageous.
Industry: It is widely used in the production of flame-retardant plastics, textiles, and electronic components .
Mécanisme D'action
The flame-retardant action of bis(pentabromophenyl) carbonate is primarily due to the release of bromine radicals during combustion. These radicals interfere with the radical chain reactions that propagate the flame, effectively slowing down or extinguishing the fire. The compound acts in both the gas phase and the condensed phase, providing a comprehensive flame-retardant effect .
Comparaison Avec Des Composés Similaires
Bis(pentafluorophenyl) carbonate: Similar in structure but contains fluorine atoms instead of bromine. .
Decabromodiphenyl ether: Another brominated flame retardant, but with a different structure and slightly different properties.
Uniqueness: Bis(pentabromophenyl) carbonate is unique due to its high bromine content, which provides superior flame-retardant properties compared to other brominated compounds. Its stability and reactivity also make it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
33374-34-4 |
|---|---|
Formule moléculaire |
C13Br10O3 |
Poids moléculaire |
1003.2 g/mol |
Nom IUPAC |
bis(2,3,4,5,6-pentabromophenyl) carbonate |
InChI |
InChI=1S/C13Br10O3/c14-1-3(16)7(20)11(8(21)4(1)17)25-13(24)26-12-9(22)5(18)2(15)6(19)10(12)23 |
Clé InChI |
GLMRCTIBJCEHLX-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=C(C(=C1Br)Br)Br)Br)Br)OC(=O)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


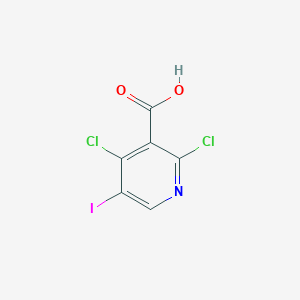
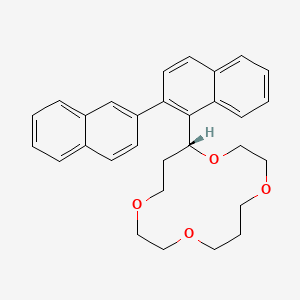
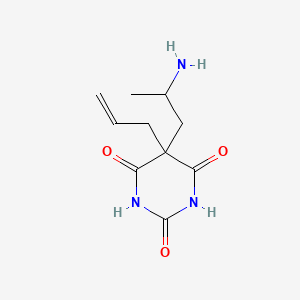
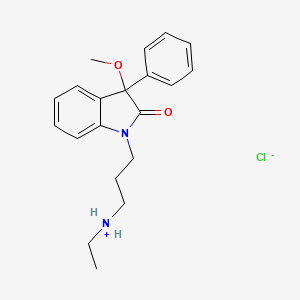
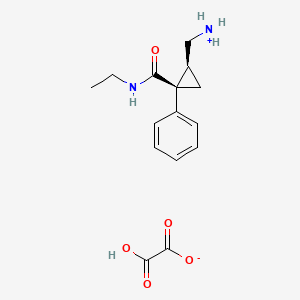
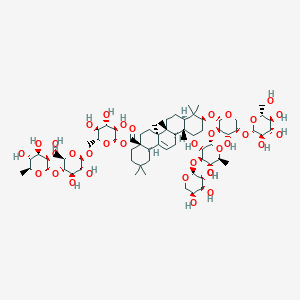
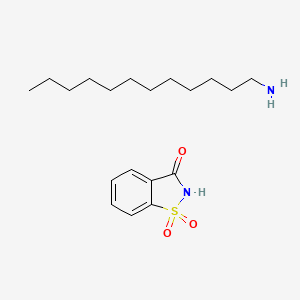
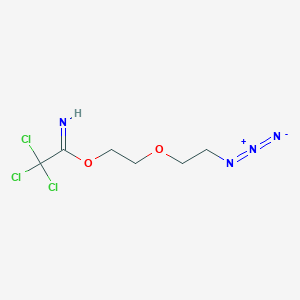

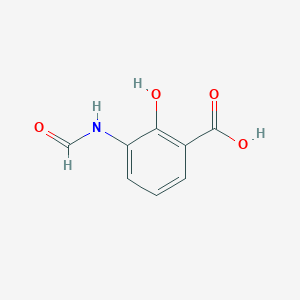
![methyl 2-[(E)-hydroxyiminomethyl]-4-methyl-4,5-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B13734869.png)
